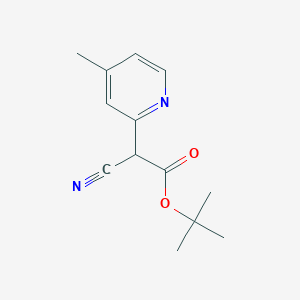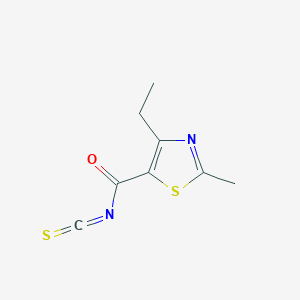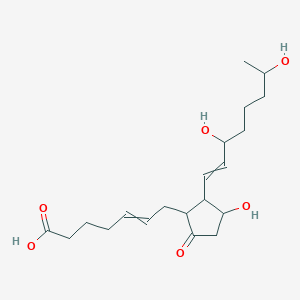![molecular formula C5H9ClN2O B13902193 3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride is a bicyclic organic compound with a unique structure that has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride typically involves the reaction of cis-diester with benzylamine in refluxing toluene to form monobenzylamide. This intermediate is then further processed to obtain the desired compound . The reaction conditions are carefully controlled to ensure the correct stereochemistry and yield of the product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential as an analgesic and its interactions with opioid receptors.
Mécanisme D'action
The mechanism of action of 3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and resulting in various physiological effects. The exact pathways involved depend on the specific receptor and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,8-Diazabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features and biological activity.
Tropane Alkaloids: Compounds with a similar bicyclic structure that display a wide range of biological activities.
Uniqueness
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride is unique due to its specific structure and the resulting interactions with opioid receptors. Its potential as a ligand for these receptors sets it apart from other similar compounds, making it a valuable target for medicinal chemistry research .
Propriétés
Formule moléculaire |
C5H9ClN2O |
|---|---|
Poids moléculaire |
148.59 g/mol |
Nom IUPAC |
3,6-diazabicyclo[3.1.1]heptan-2-one;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c8-5-4-1-3(7-4)2-6-5;/h3-4,7H,1-2H2,(H,6,8);1H |
Clé InChI |
RAXGREHXTKNBEC-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNC(=O)C1N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)




![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
![3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole](/img/structure/B13902184.png)



